molecular formula C7H14O3 B1276674 Propanoic acid, 2-hydroxy-, butyl ester, (2S)- CAS No. 34451-19-9

Propanoic acid, 2-hydroxy-, butyl ester, (2S)-

Cat. No. B1276674
CAS RN: 34451-19-9
M. Wt: 146.18 g/mol
InChI Key: MRABAEUHTLLEML-LURJTMIESA-N
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Description

The compound "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis which can provide insights into the synthesis and properties of similar esters and acids. The first paper discusses the synthesis of a chiral resolving agent, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, which shares a similar structure to the compound , indicating the importance of stereochemistry in such compounds . The second paper reports on the synthesis of optically pure derivatives of a compound with a similar stereochemical notation, (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, which suggests that the synthesis of such compounds can be complex and requires careful control of stereochemistry .

Synthesis Analysis

The synthesis of chiral compounds like the ones mentioned in the papers involves multiple steps that ensure the correct stereochemistry is achieved. In the first paper, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid involves X-ray structural analysis to determine the absolute configuration, which is crucial for the compound's resolving capabilities . The second paper describes a method to synthesize a compound with a specific stereochemistry without the need for protecting groups that are typically troublesome, indicating advancements in synthetic methods that could be applicable to the synthesis of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-" .

Molecular Structure Analysis

The molecular structure of chiral compounds is critical for their function. The first paper provides an example of how X-ray structural analysis can be used to determine the absolute configuration of a chiral molecule . The NMR analysis in the same study also helps in understanding the conformation of the molecule in solution, which is important for predicting its reactivity and interactions .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-", but they do provide examples of how chiral compounds can be used in chemical resolutions and as precursors for other reactions. For instance, the compound synthesized in the first paper is used for the resolution of racemic mixtures, which is a common type of chemical reaction involving chiral molecules . The second paper discusses the use of a chiral compound as a precursor for synthesizing aminopeptidase inhibitors, showing the potential for such molecules to participate in biochemically relevant reactions .

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-", they do highlight the importance of stereochemistry in determining these properties. The stereochemistry can affect the boiling point, solubility, and reactivity of such compounds. The synthesis methods described in the papers suggest that the physical and chemical properties of these compounds can be finely tuned by controlling their stereochemistry during the synthesis process .

Scientific Research Applications

1. Food Contact Materials Safety

The safety evaluation of substances structurally related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, has been investigated. These substances are used in polyolefins for food contact materials, with assessments ensuring no safety concerns for consumers under specific use conditions (Flavourings, 2011).

2. Antimicrobial Properties

Research into p-Hydroxybenzoic acid esters, which include butyl esters, demonstrates their effectiveness as preservatives due to their antimicrobial properties. These esters are effective against fungi and Gram-positive bacteria, showcasing their potential as preservatives in pharmaceuticals, cosmetics, and foods (Aalto, Firman, & Rigler, 1953).

3. Sensory Impact in Food and Beverages

A study on the impact of red wine fruity esters, including butyl acetate, reveals their role in enhancing fruity aromas in beverages. These esters contribute to the modulation of specific flavors, such as blackberry and fresh-fruit aromas, in red wines (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).

4. Synthesis and Antimicrobial Activity

Studies have been conducted on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. These compounds, including butyl esters, have shown antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating their potential in medicinal chemistry (Zhang, Liu, Jiang, Jiang, Zhuang, & Fu, 2011).

5. Anti-Inflammatory Activity

Research on β-Hydroxy-β-arylpropanoic acids, which are structurally related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, demonstrates their significant anti-inflammatory activity. These compounds, structurally similar to NSAIDs like ibuprofen, have been tested for their therapeutic potential in treating inflammation (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

6. Agricultural Applications

In agriculture, the selectivity of cyhalofop-butyl, a derivative of Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, in rice farming has been studied. This herbicide is used for controlling grasses, with research focusing on its mechanisms of absorption, translocation, and metabolism in plants (Ruiz-Santaella, Heredia, & Prado, 2005).

7. Synthesis and Characterization

The synthesis and characterization of ortho-substituted phenoxyalkanoic acids, related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, have been explored. These studies are significant for understanding the chemical properties and potential applications of these compounds (Lupea, Popescu, Tarabasanu, Ienascu, & Badea, 2006).

properties

IUPAC Name

butyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRABAEUHTLLEML-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042335
Record name Butyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-hydroxy-, butyl ester, (2S)-

CAS RN

34451-19-9
Record name Butyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34451-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Butyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, butyl ester, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl (S)-2-hydroxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.291
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL LACTATE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
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Synthesis routes and methods II

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
The existing information supports the use of this material as described in this safety assessment. Butyl lactate was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, …
Number of citations: 2 www.sciencedirect.com

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